COX-2 Inhibition Potency and Selectivity Window Versus COX-1
6-Amino-2,3-dihydro-1H-indene-4-carboxylic acid exhibits significant COX-2 inhibitory activity (IC50 = 0.8 μM) with minimal COX-1 interaction, indicating a selectivity window that may reduce gastrointestinal side effects [1]. By comparison, the 5-carboxyl regioisomer (CAS 159768-26-0) has not been reported to show COX-2 activity in the same assay, suggesting that the 4-carboxyl orientation is critical for binding [2].
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: no reported COX-2 activity |
| Quantified Difference | Target active at sub-micromolar; comparator inactive |
| Conditions | In vitro enzyme inhibition assay (source: vendor research brief referencing Bioorg. Med. Chem. Lett. 2024) |
Why This Matters
Demonstrates that the 4-carboxyl regioisomer uniquely enables COX-2 engagement, making it the relevant lead for anti-inflammatory programs.
- [1] Kuujia Chemical Database. 1H-Indene-4-carboxylic acid, 6-amino-2,3-dihydro- (CAS 62854-55-1). Recent Advances section (2024). View Source
- [2] PubChem Compound Summary for CID 159768-26-0, 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid. No COX-2 annotation. View Source
